molecular formula C14H16N2 B8294186 2-Pyridin-4-yl-1-m-tolyl-ethylamine

2-Pyridin-4-yl-1-m-tolyl-ethylamine

Cat. No.: B8294186
M. Wt: 212.29 g/mol
InChI Key: SCPANLZXUFZMIM-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-1-m-tolyl-ethylamine is a substituted ethylamine derivative featuring a pyridin-4-yl group at the 2-position and a meta-methylphenyl (m-tolyl) group at the 1-position. For instance, crystallographic refinement tools like SHELXL (used widely for small-molecule analysis) and software suites such as WinGX are critical for determining such compounds' three-dimensional configurations.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyridin-4-ylethanamine

InChI

InChI=1S/C14H16N2/c1-11-3-2-4-13(9-11)14(15)10-12-5-7-16-8-6-12/h2-9,14H,10,15H2,1H3

InChI Key

SCPANLZXUFZMIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=CC=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include ethylamine derivatives with aromatic or heterocyclic substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight logP* H-Bond Donors H-Bond Acceptors TPSA (Ų) BBB Permeability
2-Pyridin-4-yl-1-m-tolyl-ethylamine ~228.3 ~2.1 1 (NH₂) 3 (N-pyridine) ~38.3 Moderate
Ethyl 2-(piperidin-4-yl)acetate 185.2 0.8 1 (NH) 3 (O, N) 46.3 Low
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 328.4 2.9 0 6 (S, O, N) 85.5 Poor

*logP values estimated using similar compounds’ data from .

Key Observations :

  • Aromatic vs. Heterocyclic Influence : The pyridine ring in this compound enhances lipophilicity (logP ~2.1) compared to piperidine-based esters (logP ~0.8) , favoring membrane permeability.
  • Hydrogen-Bonding Capacity: The primary amine group in the target compound provides one H-bond donor, whereas esters (e.g., –6) lack this feature, reducing their solubility in polar solvents.
  • TPSA and BBB Permeability : The target compound’s moderate topological polar surface area (TPSA ~38.3 Ų) suggests better blood-brain barrier (BBB) penetration than high-TPSA analogs like the pyrimidine-thioacetate derivative (TPSA 85.5 Ų) .

Functional Group Variations

  • Pyridine vs. Piperidine : Replacing the pyridine ring (aromatic, planar) with a piperidine group (saturated, flexible) reduces conjugation and increases basicity, as seen in Ethyl 2-(piperidin-4-yl)acetate . This alters binding interactions in biological systems.
  • Meta-Tolyl vs.

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